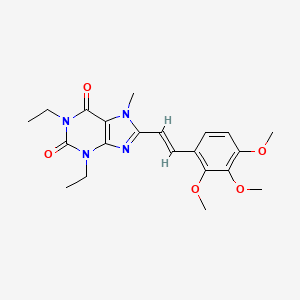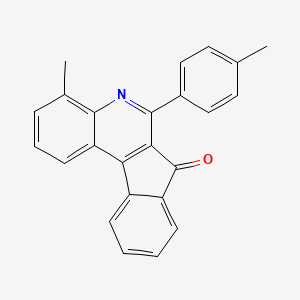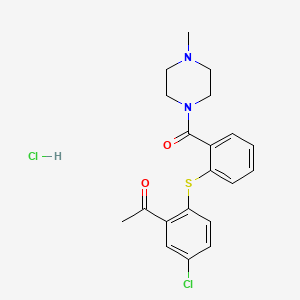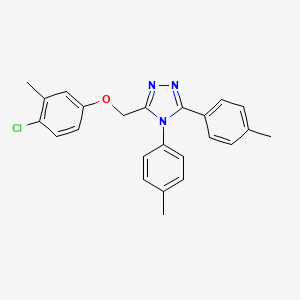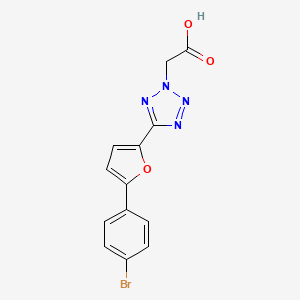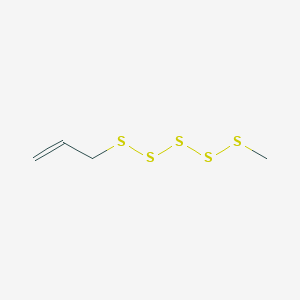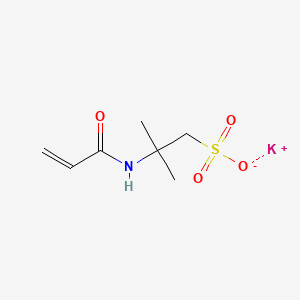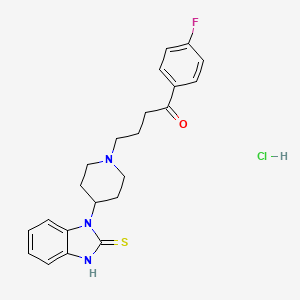
Timiperone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timiperone hydrochloride is a typical antipsychotic of the butyrophenone class, marketed under the brand name Tolopelon. It is primarily used in Japan for the treatment of schizophrenia. The compound is known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .
Preparation Methods
The synthesis of Timiperone hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-fluorobutyrophenone with piperidine, followed by the introduction of a benzimidazole moiety. The final product is then converted to its hydrochloride salt form. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for the preparation of in vivo formulations .
Chemical Reactions Analysis
Timiperone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Timiperone can be reduced to its corresponding alcohol derivative.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Timiperone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: The compound is utilized in research involving dopamine and serotonin receptors.
Medicine: this compound is studied for its efficacy in treating schizophrenia and other psychotic disorders.
Industry: It is used in the development of new antipsychotic drugs and formulations.
Mechanism of Action
The primary mechanism of action of Timiperone hydrochloride involves the antagonism of dopamine D2 receptors. By blocking these receptors, the compound reduces the overactivity of dopamine in the mesolimbic pathway, alleviating positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its overall efficacy and side effect profile .
Comparison with Similar Compounds
Timiperone hydrochloride is similar to other butyrophenone antipsychotics such as haloperidol and benperidol. it has a unique thiourea group instead of a urea group, which distinguishes it from benperidol. Other similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a high affinity for dopamine D2 receptors.
Benperidol: Chemically similar to Timiperone but with a urea group.
Mosapramine: A benzamide antipsychotic with a different mechanism of action.
Zotepine: A dibenzothiazepine-based antipsychotic with unique properties.
This compound’s unique chemical structure and high receptor affinity make it a valuable compound in the treatment of schizophrenia and in scientific research.
Properties
CAS No. |
62621-49-2 |
|---|---|
Molecular Formula |
C22H25ClFN3OS |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |
InChI Key |
VUGXUHIAJYYOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


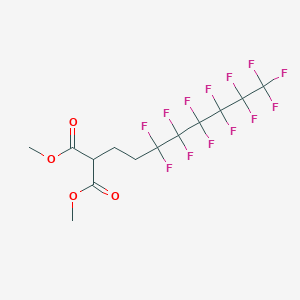

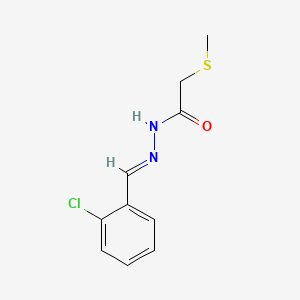
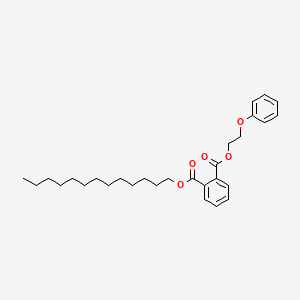

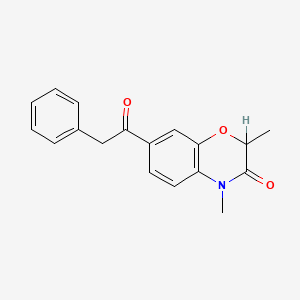
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
